

In-Depth Technical Guide: 2,6-Dichloro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dichloro-3-(trifluoromethyl)pyridine
Cat. No.:	B1224184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dichloro-3-(trifluoromethyl)pyridine**, a key building block in modern medicinal chemistry. This document details its physicochemical properties, experimental protocols for its purification, and its significant role in the synthesis of advanced pharmaceutical agents.

Core Compound Properties

2,6-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula $C_6H_2Cl_2F_3N$. Its trifluoromethyl group and chlorine substituents impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Property	Value	Reference
Molecular Weight	215.99 g/mol	
CAS Number	55304-75-1	
Boiling Point	194-196 °C	
Density	2.008 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.4850	
Appearance	Clear, colorless liquid	

Synthesis and Purification

While a specific, detailed synthesis protocol for **2,6-Dichloro-3-(trifluoromethyl)pyridine** is not readily available in the public domain, general methods for the synthesis of trifluoromethylpyridines involve the chlorination and fluorination of picoline precursors. One common strategy involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine.

A general approach for the synthesis of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, involves the liquid-phase chlorination of a chloromethylpyridine to form a trichloromethylpyridine intermediate, followed by vapor-phase fluorination.^[1] Another method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures over a transition metal-based catalyst.^[1]

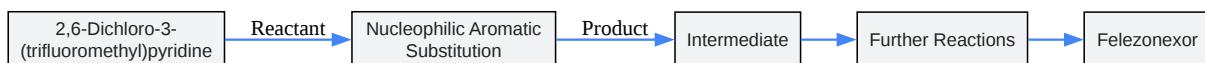
Experimental Protocol: Purification by Column Chromatography

A reported method for the purification of **2,6-Dichloro-3-(trifluoromethyl)pyridine** is through silica gel column chromatography.^[2]

Materials:

- Crude **2,6-Dichloro-3-(trifluoromethyl)pyridine**
- Silica gel (for column chromatography)

- Dichloromethane (DCM)
- Hexane
- Rotary evaporator
- Glass column for chromatography
- Collection flasks


Procedure:

- Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
- Dissolve the crude **2,6-Dichloro-3-(trifluoromethyl)pyridine** in a minimal amount of dichloromethane.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a solvent system of dichloromethane:hexane (1:4 v/v).[2]
- Collect the fractions containing the purified product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified **2,6-Dichloro-3-(trifluoromethyl)pyridine**.

Application in Drug Development: Synthesis of Felezonexor

A significant application of **2,6-Dichloro-3-(trifluoromethyl)pyridine** is its use as a starting material in the synthesis of the novel Chromosome region maintenance 1 (CRM1) inhibitor, felezonexor.[3] CRM1 is a key protein involved in the nuclear export of various tumor suppressor proteins, and its inhibition is a promising strategy in cancer therapy.

The synthesis of felezonexor from **2,6-Dichloro-3-(trifluoromethyl)pyridine** involves a multi-step reaction sequence. The initial step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced.

[Click to download full resolution via product page](#)

Synthesis workflow for Felezonexor.

Spectroscopic Data

Detailed experimental spectra for **2,6-Dichloro-3-(trifluoromethyl)pyridine** are not widely available. However, spectral data for isomeric compounds can provide useful reference points. For instance, the ^1H NMR and ^{13}C NMR spectra of 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine have been documented.[4][5] Mass spectrometry data for related compounds often show a characteristic isotopic pattern due to the presence of chlorine atoms.

Conclusion

2,6-Dichloro-3-(trifluoromethyl)pyridine is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of complex pharmaceutical agents, most notably the CRM1 inhibitor felezonexor. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling a better understanding of its properties and applications in the development of novel therapeutics. Further research into detailed synthetic routes and comprehensive spectroscopic characterization will undoubtedly enhance its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 [chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,6-Dichloro-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1224184#2-6-dichloro-3-trifluoromethyl-pyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com